Tetrabutyltin

説明

特性

IUPAC Name |

tetrabutylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCAKJKUYFLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022153 | |

| Record name | Tetrabutyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Stannane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-n-butyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 10 mm Hg | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in most organic solvents | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.054 g/cu cm at 20 °C | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0048 [mmHg], 0.0048 mm Hg at 20 °C | |

| Record name | Tetra-n-butyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly yellow oily liquid | |

CAS No. |

1461-25-2 | |

| Record name | Tetrabutyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7Y5V377V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-97 °C | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of tetrabutyltin?

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabutyltin

Introduction

This compound, also known as tetra-n-butyltin or (SnBu

Physical Properties

This compound is a colorless to slightly yellow, oily liquid with a distinct, characteristic odor.[1] It is a lipophilic and hydrophobic compound, making it insoluble in water but soluble or miscible with most organic solvents like diethyl ether, benzene, and THF.[1][3][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 347.17 g/mol | |

| Density | 1.054 g/cm³ | at 20 °C[1][4] |

| 1.057 g/mL | at 25 °C[5] | |

| Melting Point | -97 °C | [1][2][5] |

| Boiling Point | 145 °C | at 10 mm Hg[1] |

| 245 °C | at standard pressure[2][4] | |

| 127-145 °C | at 10 mmHg[5] | |

| Flash Point | 107 °C (224.6 °F) | Closed cup[4][6] |

| 111 - 115 °C | Closed cup[7] | |

| Vapor Pressure | 0.0048 mmHg | at 20 °C[1][4] |

| 0.0014 hPa (0.001 mmHg) | at 25 °C[5] | |

| Water Solubility | Insoluble | [1][2][3] |

| 0.0008 g/100 ml | [4] | |

| 0.1 g/L | at 20 °C[7] | |

| Refractive Index | 1.4727 | at 20 °C/D[1] |

| 1.473 | at 20 °C/D[5] | |

| Heat of Vaporization | 61.3 kJ/mol | [1] |

Chemical Properties and Reactivity

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[1][5] The tin-carbon bond is susceptible to cleavage by electrophiles.[1] When heated to decomposition, it emits acrid smoke and fumes.[1][5] Decomposition occurs at approximately 265 °C, which is close to its boiling point at standard pressure.[1][4]

Key Chemical Reactions:

-

Redistribution (Kocheshkov Reaction): this compound undergoes a redistribution reaction with tin(IV) chloride (SnCl₄) to form tributyltin chloride (Bu₃SnCl) and dibutyltin dichloride (Bu₂SnCl₂).[2][4] This reaction is fundamental for producing the more commercially significant organotin compounds.

-

Cleavage Reactions: The tin-carbon bonds in this compound are readily cleaved by halogens, hydrogen halides, and mineral acids.[1][4]

-

Combustion: It is a combustible liquid.[5] Vapors can form explosive mixtures with air upon intense heating.[7] Hazardous decomposition products in a fire include carbon oxides and tin oxides.[7]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis of this compound

Two common methods for the laboratory and industrial preparation of this compound are the Grignard reaction and the Wurtz reaction.[1][4][8][9]

1. Grignard Reaction Protocol

This method involves the reaction of tin(IV) chloride with a Grignard reagent, butylmagnesium chloride.[4][8]

-

Materials: Magnesium chips, butyl ether (or another suitable ether like THF), a small amount of pre-made Grignard reagent (as initiator), n-butyl chloride, and tin(IV) chloride.[8][10]

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add magnesium chips, butyl ether, and a small amount of Grignard reagent to initiate the reaction.[10]

-

Heat the mixture to the reaction starting temperature (e.g., 75 °C).[10]

-

Prepare a mixture of n-butyl chloride and tin(IV) chloride.

-

Add the n-butyl chloride/tin(IV) chloride mixture dropwise to the flask, maintaining a steady reflux and controlling the reaction temperature (e.g., 70-80 °C).[10]

-

After the addition is complete, continue to reflux and stir for approximately 2.5 hours, then allow it to cool.[8][10]

-

The reactant is then hydrolyzed with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[8]

-

Separate the organic phase. The aqueous phase can be extracted with additional ether to maximize yield.[8]

-

Combine the organic phases and purify the product via vacuum distillation, collecting the fraction at 142-145 °C / 7 mmHg.[8]

-

Caption: Workflow for this compound synthesis via Grignard reaction.

2. Wurtz Reaction Protocol

This method involves the reaction of tin(IV) chloride, n-butyl chloride, and sodium metal.[4][9]

-

Materials: Tin(IV) chloride (or dibutyltin dichloride), n-butyl chloride, sodium metal.

-

Procedure:

-

A mixture of butyl chloride and stannic chloride is added to a boiling sodium solution.[9]

-

To minimize the reduction of stannic chloride to tin metal, a cyclic process can be employed where dibutyltin dichloride is used as the starting material instead.[9]

-

The resulting this compound is then reacted with stannic chloride to regenerate dibutyltin dichloride, which is recycled.[9]

-

Analytical Determination Protocol (GC-MS)

Gas chromatography (GC) is a common technique for the analysis of this compound, often in environmental samples. Due to the low volatility of some organotin compounds, a derivatization step is typically required.[11][12]

-

Objective: To determine the concentration of this compound and other butyltins (MBT, DBT, TBT) in a sediment sample.

-

Procedure:

-

Extraction: Extract the organotin compounds from the sediment sample (e.g., 30g). A common method uses an organic solvent mixture like diethyl ether:hexane (80:20) spiked with tropolone (B20159) (0.2%), which acts as a complexing agent, especially for the more polar butyltins.[13] The extraction is often aided by sonication or mechanical shaking.[13][14]

-

Derivatization (Ethylation): The ionic organotin species (MBT, DBT, TBT) must be converted to more volatile forms for GC analysis. This is achieved by derivatization with an alkylating agent, commonly sodium tetraethylborate (NaBEt₄).[13][15][16] This step ethylates the tin compounds. This compound itself does not require derivatization but is carried through the process.

-

Cleanup: The extract is "cleaned up" to remove interfering substances. This often involves passing the extract through a silica (B1680970) gel or Florisil solid-phase extraction (SPE) column.[13][14]

-

Concentration: The cleaned extract is concentrated to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.[13][14]

-

GC-MS Analysis: The final extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., Agilent VF-XMS) and detected by the MS, which provides identification and quantification. Isotope dilution methods using labeled standards (e.g., tetrabutyl-d36-tin) can be employed for high accuracy.[15][17]

-

Caption: General workflow for analyzing butyltins in sediment.

References

- 1. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 1461-25-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 1461-25-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. scite.ai [scite.ai]

- 10. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]

- 11. ysi.com [ysi.com]

- 12. pjoes.com [pjoes.com]

- 13. www2.gov.bc.ca [www2.gov.bc.ca]

- 14. chromtech.net.au [chromtech.net.au]

- 15. agilent.com [agilent.com]

- 16. dvsb.ivl.se [dvsb.ivl.se]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Tetrabutyltin via Grignard Reaction

Abstract: This document provides a comprehensive technical overview of the synthesis of tetrabutyltin (Bu₄Sn), a critical precursor in the production of other organotin compounds. The focus is on the Grignard reaction, which is a primary industrial method for creating the tin-carbon bond.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical pathways and workflows for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Reaction Mechanism

The synthesis of this compound via the Grignard reaction is fundamentally a two-stage process. First, a highly reactive Grignard reagent is formed. Second, this reagent is used to alkylate a tin(IV) halide, typically tin(IV) chloride (SnCl₄).[3][4] The commercial production of organotin compounds often begins with the conversion of metallic tin to SnCl₄, which is then converted to R₄Sn (like this compound) using a Grignard reagent.[2][5]

Stage 1: Formation of the Grignard Reagent (Butylmagnesium Halide)

The process is initiated by reacting an alkyl halide, such as n-butyl chloride (BuCl), with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether, butyl ether, THF).[6] The ether is crucial as it stabilizes the resulting organomagnesium compound.[6] The mechanism for this insertion of magnesium into the carbon-halogen bond is complex and believed to involve radical intermediates on the surface of the magnesium metal.[6][7]

The overall reaction for this stage is:

BuCl + Mg → BuMgCl

Caption: Formation of the butylmagnesium chloride Grignard reagent.

Stage 2: Alkylation of Tin(IV) Chloride

In the second stage, the highly nucleophilic Grignard reagent is reacted with tin(IV) chloride. The carbon atom bonded to magnesium in the Grignard reagent behaves like a carbanion, readily attacking the electrophilic tin atom of SnCl₄.[6] This results in the stepwise substitution of the four chloride atoms with butyl groups, ultimately forming the stable tetraorganotin compound, this compound.[4][8]

The overall reaction for this stage is:

4 BuMgCl + SnCl₄ → Bu₄Sn + 4 MgCl₂ [4][9]

Caption: Stepwise substitution of chloride ions on SnCl₄ by butyl groups.

Experimental Protocols

While the synthesis can be performed in two distinct steps, a modified one-step method has been developed for improved safety and reaction control.[3][10] This method involves the simultaneous formation of the Grignard reagent and its reaction with tin tetrachloride.

Modified One-Step Synthesis Protocol

This protocol is based on a method designed to control the violent exothermic nature of the Grignard reaction by carrying out the Grignard formation and alkylation concurrently.[3][10]

Apparatus: A four-neck flask equipped with an electronic stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel. All glassware must be thoroughly dried before use.[10][11]

Procedure:

-

Reactor Charging: Charge the four-neck flask with magnesium chips (1.0 mol), butyl ether (e.g., 450 mL), and a small amount of pre-synthesized Grignard reagent (e.g., 20g) to initiate the reaction.[10]

-

Initiation: Stir the mixture and heat to an initial reaction temperature of approximately 75 °C.[10]

-

Reagent Addition: Prepare a mixture of n-butyl chloride (1.0 mol) and tin(IV) chloride (0.25 mol). Add this mixture to the reactor dropwise via the constant pressure funnel.[10]

-

Reaction Control: The rate of addition should be controlled to maintain a steady reflux and keep the internal reaction temperature within the range of 70-80 °C. The Grignard reaction is a violent exothermic process, and careful temperature control is necessary to minimize side reactions.[3][10] The addition is typically completed over 80-90 minutes.[10]

-

Reflux: After the addition is complete, continue to stir the mixture under reflux for an additional 2.5 hours to ensure the reaction goes to completion.[10]

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture naturally.[10]

-

Hydrolyze the reactant mixture with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[10] This step neutralizes any remaining Grignard reagent.

-

Separate the organic phase. Extract the aqueous phase with an additional portion of ether (e.g., 50 mL butyl ether) and combine it with the main organic phase.[10]

-

-

Purification:

-

Purify the combined organic phase by distillation under reduced pressure.

-

Collect the colorless, transparent liquid fraction of this compound at approximately 142-145 °C / 7 mmHg.[10]

-

Caption: Workflow for the modified one-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from representative experimental protocols for the one-step synthesis of this compound.[10] The data highlights the high yields and purity achievable with this optimized method.

| Parameter | Embodiment 1[10] | Embodiment 2 (with Toluene)[10] |

| Magnesium (Mg) | 23.3 g (1.0 mol) | 23.3 g (1.0 mol) |

| n-Butyl Chloride (BuCl) | 92.6 g (1.0 mol) | 92.6 g (1.0 mol) |

| Tin(IV) Chloride (SnCl₄) | 65.2 g (0.25 mol) | 65.2 g (0.25 mol) |

| Primary Solvent | 450 mL Butyl Ether | 450 mL Butyl Ether |

| Co-solvent | None | 450 mL Toluene (in reactor)900 mL Toluene (in addition mix) |

| Reaction Temperature | 70-80 °C | 70-80 °C |

| Addition Time | 85 minutes | Not specified |

| Reflux Time | 2.5 hours | Not specified |

| Product Mass | 81.3 g | Not specified |

| Yield (based on SnCl₄) | 94.0% | 96.93% |

| Purity | 95.3% | 95.92% |

| Distillation Conditions | 142-145 °C / 7 mmHg | Not specified |

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]

- 4. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. leah4sci.com [leah4sci.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. Tin IV Chloride Formula, Structure, Properties, Uses [pw.live]

- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 10. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Wurtz Reaction for Tetrabutyltin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wurtz reaction for the synthesis of tetrabutyltin, a key intermediate in the production of various organotin compounds. The document details the reaction's principles, experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and development.

Introduction

The Wurtz reaction, a well-established method in organometallic chemistry, offers a direct route for the formation of carbon-carbon bonds through the reductive coupling of alkyl halides with sodium metal. In the context of organotin chemistry, this reaction is adapted to synthesize tetraalkyltin compounds, such as this compound, by reacting an alkyl halide with a tin halide in the presence of sodium. This guide will focus on the procedural specifics of synthesizing this compound via the Wurtz reaction, including a cyclic process designed to enhance tin utilization.

Reaction Principles

The synthesis of this compound using the Wurtz reaction involves the coupling of n-butyl chloride with tin(IV) chloride (stannic chloride) using sodium as the reducing agent. The overall stoichiometry for this reaction is:

SnCl₄ + 4 C₄H₉Cl + 8 Na → (C₄H₉)₄Sn + 8 NaCl[1]

An important consideration in this synthesis is the potential for the reduction of stannic chloride by sodium, which can lead to the formation of elemental tin and reduce the yield of the desired product. To mitigate this, a cyclic process can be employed. This alternative approach utilizes dibutyltin (B87310) dichloride as the starting material in the Wurtz reaction. The resulting this compound is then reacted with stannic chloride in a separate step to regenerate dibutyltin dichloride, which can be recycled.[2][3]

Quantitative Data

The following table summarizes the key quantitative data associated with the Wurtz synthesis of this compound.

| Parameter | Value | Reference |

| Yield (from SnCl₄) | 65% | Not explicitly cited |

| Boiling Point of this compound | 245 °C (at 760 mmHg) | Not explicitly cited |

| 127-145 °C (at 10 mmHg) | Not explicitly cited | |

| Purity (Grignard Method for comparison) | 95.3% | [4] |

| Yield (Grignard Method for comparison) | 94.0% | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound via the Wurtz reaction.

Standard Wurtz Synthesis of this compound

This protocol is based on the direct reaction of stannic chloride, n-butyl chloride, and sodium.

Materials:

-

Stannic chloride (SnCl₄)

-

n-Butyl chloride (C₄H₉Cl)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium Dispersion: In the reaction flask, a dispersion of sodium metal is prepared in a suitable anhydrous solvent (e.g., toluene (B28343) or xylene) by heating the solvent to above the melting point of sodium (97.8 °C) with vigorous stirring. The dispersion is then allowed to cool to room temperature while stirring continues. The solvent is then replaced with anhydrous diethyl ether or THF.

-

Reagent Preparation: A mixture of stannic chloride and n-butyl chloride is prepared in the dropping funnel, diluted with a small amount of the reaction solvent.

-

Reaction Execution: The sodium dispersion is heated to a gentle reflux. The mixture of stannic chloride and n-butyl chloride is then added dropwise from the dropping funnel to the boiling sodium suspension over a period of several hours.[1] The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 1-2 hours) to ensure complete reaction.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

Excess sodium is carefully quenched by the slow, dropwise addition of ethanol (B145695) or isopropanol, followed by the cautious addition of water.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with dilute hydrochloric acid, followed by water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: The solvent is removed by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 127-145 °C at 10 mmHg.

Cyclic Process Utilizing Dibutyltin Dichloride

This modified procedure aims to improve the overall yield of tin-containing products.

Part A: Wurtz Reaction with Dibutyltin Dichloride

-

Follow the same procedure as in 4.1, but substitute stannic chloride with a molar equivalent of dibutyltin dichloride. The stoichiometry for this reaction is: (C₄H₉)₂SnCl₂ + 2 C₄H₉Cl + 4 Na → (C₄H₉)₄Sn + 4 NaCl

-

The work-up and purification of the resulting this compound are performed as described above.

Part B: Redistribution Reaction

-

The purified this compound from Part A is reacted with stannic chloride in a 2:1 molar ratio to produce dibutyltin dichloride: 2 (C₄H₉)₄Sn + SnCl₄ → 3 (C₄H₉)₂SnCl₂

-

This reaction is typically carried out by heating the mixture of the two reactants. The resulting dibutyltin dichloride can then be recycled for use in the Wurtz reaction (Part A).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the Wurtz synthesis of this compound.

Caption: Cyclic process for this compound synthesis to improve tin utilization.

References

CAS number and molecular structure of tetrabutyltin.

An In-depth Technical Guide to Tetrabutyltin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBT), an organotin compound with the chemical formula Sn(C₄H₉)₄, serves as a crucial precursor in the synthesis of various organotin reagents. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in organic synthesis, with a focus on the Stille coupling reaction. Furthermore, this guide addresses the toxicological aspects of organotin compounds, providing a context for safe handling and experimental design.

Introduction

This compound, also known as tetra-n-butyltin or tetrabutylstannane, is a colorless to pale yellow, viscous liquid.[1] It is a versatile chemical intermediate, primarily utilized in the production of tributyltin and dibutyltin (B87310) compounds.[2] These derivatives have historically been employed as stabilizers for polyvinyl chloride (PVC), as biocides in antifouling paints, fungicides, and wood preservatives.[2] Due to its lipophilic nature, this compound is insoluble in water but soluble in many organic solvents.[1] Understanding the properties and reaction chemistry of this compound is essential for its safe and effective use in research and industrial applications.

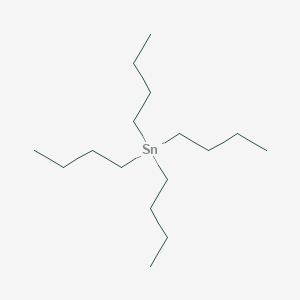

Molecular Structure and Identification

The molecular structure of this compound consists of a central tin atom covalently bonded to four n-butyl groups.

CAS Number: 1461-25-2[3]

Molecular Formula: C₁₆H₃₆Sn[3]

SMILES: CCCC--INVALID-LINK--(CCCC)CCCC

InChI Key: AFCAKJKUYFLYFK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 347.17 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.057 g/mL at 25 °C |

| Melting Point | -97 °C[4] |

| Boiling Point | 127-145 °C at 10 mmHg[4] |

| Refractive Index | n20/D 1.473 |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Multiplets corresponding to the butyl group protons. |

| ¹³C NMR | Four distinct signals for the butyl group carbons. |

| Infrared (IR) | C-H stretching and bending vibrations characteristic of butyl groups. |

| Mass (MS) | Fragmentation pattern showing loss of butyl groups.[5] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized via several methods, with the Grignard and Wurtz reactions being the most common.

Grignard Reaction Protocol

This method involves the reaction of a Grignard reagent, n-butylmagnesium chloride, with tin(IV) chloride.[1]

Reaction: 4 CH₃CH₂CH₂CH₂MgCl + SnCl₄ → Sn(CH₂CH₂CH₂CH₃)₄ + 4 MgCl₂[1]

Experimental Workflow:

Caption: Grignard synthesis of this compound.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl chloride in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Tin(IV) Chloride: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate of magnesium chloride will form.

-

Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Wurtz Reaction Protocol

This method involves the reaction of tin(IV) chloride with n-butyl chloride and sodium metal.[1]

Reaction: SnCl₄ + 4 CH₃CH₂CH₂CH₃Cl + 8 Na → Sn(CH₂CH₂CH₂CH₃)₄ + 8 NaCl

Detailed Protocol:

-

In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place finely cut sodium metal in an inert solvent such as toluene (B28343).

-

Heat the mixture to reflux.

-

Slowly add a mixture of tin(IV) chloride and n-butyl chloride from the dropping funnel.

-

After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to remove sodium chloride.

-

The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Application in Organic Synthesis: The Stille Coupling

This compound is a key starting material for the synthesis of tributyltin compounds, which are widely used in the Stille cross-coupling reaction. The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst.[6][7]

General Reaction Scheme:

R¹-X + R²-Sn(Bu)₃ → [Pd Catalyst] → R¹-R² + X-Sn(Bu)₃

Preparation of Tributyltin Reagents from this compound

Tributyltin chloride can be prepared from this compound via a redistribution reaction with tin(IV) chloride.[2]

Reaction: 3 Sn(Bu)₄ + SnCl₄ → 4 Bu₃SnCl

Logical Relationship of Stille Coupling Precursor Synthesis:

Caption: Synthesis of Stille coupling precursor.

General Experimental Protocol for a Stille Coupling Reaction

The following is a general protocol for a palladium-catalyzed Stille coupling between an aryl halide and a vinyltributyltin reagent.

Experimental Workflow:

Caption: Stille coupling experimental workflow.

Detailed Protocol:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the vinyltributyltin reagent (typically 1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add an anhydrous, degassed solvent such as toluene or THF.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride (B91410) to remove the tin byproducts as a precipitate.

-

Filter the mixture through a pad of celite, wash the filter cake with the solvent, and collect the filtrate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Toxicology and Safety Considerations

Organotin compounds, including this compound and its derivatives, exhibit significant toxicity.[8] Tributyltin (TBT) and dibutyltin (DBT) compounds are known to be immunotoxic and can cause damage to the thymus.[8] TBT has also been shown to be a potent endocrine disruptor.[9] Acute exposure to high concentrations of organotins can be neurotoxic.[10] Therefore, it is imperative to handle this compound and all organotin compounds with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Conclusion

This compound is a valuable organometallic compound with significant applications in chemical synthesis. Its role as a precursor to tributyltin reagents for the Stille coupling reaction highlights its importance in the construction of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with essential safety information. Researchers and professionals working with this compound should adhere to the outlined protocols and safety measures to ensure its effective and safe utilization.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 1461-25-2 [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Solubility Profile of Tetrabutyltin in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrabutyltin in a range of common organic solvents. Understanding the solubility of this organotin compound is crucial for its application in various fields, including organic synthesis, catalysis, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Executive Summary

This compound, a colorless to pale yellow oily liquid, is characterized by its hydrophobic nature. Consequently, it exhibits very low solubility in water but is readily soluble in a wide array of common organic solvents.[1][2] For many non-polar and polar aprotic solvents, this compound is not just soluble but fully miscible, meaning it will form a homogeneous solution in all proportions.[3] This high degree of solubility in organic media is a key factor in its utility as a reagent and precursor in various chemical transformations.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in water and common organic solvents. It is important to note that while quantitative data for water is available, the information for organic solvents is primarily qualitative.

| Solvent | Formula | Type | Solubility (at approx. 20-25°C) |

| Water | H₂O | Polar Protic | 0.008 g/L (Insoluble)[1] |

| Methanol | CH₃OH | Polar Protic | Insoluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[1] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[3] |

| Benzene | C₆H₆ | Non-polar | Miscible[3] |

Experimental Protocols

Precise solubility determination is critical for reproducible experimental outcomes. The following are detailed methodologies for quantitatively assessing the solubility of this compound.

Method 1: Determination of Miscibility (Qualitative)

This protocol is suitable for quickly assessing whether this compound is miscible with a given liquid solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous grade)

-

Calibrated pipettes or graduated cylinders

-

Vials or test tubes with secure caps

-

Vortex mixer

Procedure:

-

In a clean, dry vial, combine equal volumes of this compound and the solvent of interest (e.g., 1 mL of each).

-

Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand at a constant temperature (e.g., 25°C) for at least one hour.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The solution appears as a single, clear, homogeneous phase with no visible interface or cloudiness.

-

Immiscible: Two distinct liquid layers are observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.

-

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method is adapted from standard gravimetric techniques for determining the solubility of a liquid solute in a solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous grade)

-

A temperature-controlled shaker or water bath

-

A centrifuge with temperature control

-

Calibrated analytical balance

-

Glass vials with PTFE-lined caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct second phase of this compound should be visible.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved this compound phase must be confirmed at the end of this period.

-

-

Sample Separation:

-

Transfer the vial to a centrifuge set to the same temperature as the equilibration.

-

Centrifuge the sample at a high speed to separate the undissolved this compound from the saturated solvent phase.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed evaporation dish or flask.

-

Record the exact volume of the filtered saturated solution.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is fully evaporated, weigh the dish or flask containing the this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility is then expressed as grams of this compound per liter (or 100 mL) of the solvent.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Determining Miscibility of this compound.

Caption: Workflow for Gravimetric Determination of Solubility.

References

Thermal stability and decomposition temperature of tetrabutyltin.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Sn(C₄H₉)₄), a tetraorganotin compound, serves as a crucial precursor in the synthesis of various organotin compounds utilized as PVC stabilizers, catalysts, and biocides.[1][2] Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available data, outlining relevant experimental protocols, and illustrating the proposed decomposition pathway.

Thermal Properties of this compound

This compound is a colorless, combustible oily liquid that is stable under standard conditions.[3][4][5] It is insoluble in water but miscible with many organic solvents.[3] The thermal behavior of this compound is characterized by its decomposition at elevated temperatures, which is notably close to its boiling point at atmospheric pressure. This proximity necessitates distillation under reduced pressure to prevent degradation.[3]

Data Presentation

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely available in the reviewed literature, the established decomposition temperature and other relevant physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Decomposition Temperature | ~265 °C | [3][6] |

| Boiling Point (at 10 mmHg) | 127-145 °C | [3][4][5] |

| Boiling Point (at standard pressure) | 245 °C | [3] |

| Flash Point | 107 °C | [3][7] |

| Melting Point | -97 °C | [3][4][5] |

Note: When heated to decomposition, this compound emits acrid smoke and fumes.[6]

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of a tin-carbon (Sn-C) bond, which is the weakest bond in the molecule. This process occurs sequentially, with the stepwise loss of butyl groups.

The primary decomposition products of neat tetra-n-butyltin are primarily alkenes, specifically a mixture of but-1-ene and both cis- and trans-but-2-ene, along with some of the corresponding alkane, butane.[6] The ultimate solid residue is metallic tin.[6]

Visualization of Decomposition Pathway

The proposed radical-mediated decomposition pathway of this compound is illustrated in the following diagram.

References

The Pivotal Role of Tetrabutyltin in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutyltin [(CH₃CH₂CH₂CH₂)₄Sn], a colorless organotin compound, serves as a cornerstone reagent in organic synthesis. While not always directly employed in synthetic transformations, its primary function as a precursor to a range of tri- and dibutyltin (B87310) derivatives makes it an indispensable tool in the chemist's arsenal. This technical guide delves into the key applications of this compound in organic chemistry, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in their synthetic endeavors.

Precursor for Essential Organotin Reagents: The Redistribution Reaction

The most fundamental application of this compound is its role as a starting material for the synthesis of tributyltin and dibutyltin halides through redistribution reactions with tin(IV) halides. These reactions are crucial as they provide the immediate precursors for a vast array of organotin reagents used in subsequent transformations. The stoichiometry of the reaction dictates the primary product.

Logical Workflow for the Synthesis of Butyltin Chlorides from this compound

Caption: Synthesis of butyltin chlorides from this compound.

Synthesis of Tributyltin Chloride

Tributyltin chloride is a key intermediate for the preparation of other valuable organotin reagents, including tributyltin hydride and various organostannanes for Stille coupling.

Experimental Protocol: Synthesis of Tributyltin Chloride

This protocol is adapted from established redistribution reaction procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with this compound.

-

Reagent Addition: Tin(IV) chloride is added dropwise to the this compound at a controlled temperature, typically below 0°C using an ice bath, with vigorous stirring. The molar ratio of this compound to tin(IV) chloride should be approximately 3:1 for the selective synthesis of tributyltin chloride.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to stir for a specified period, often for half an hour, while maintaining the low temperature.

-

Workup: The reaction mixture is then washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.

-

Purification: The crude product is purified by vacuum distillation to yield pure tributyltin chloride.

Quantitative Data: Synthesis of Tributyltin Chloride

| Parameter | Value | Reference |

| Purity | >99% achievable | [1] |

| Stoichiometry (Bu₄Sn:SnCl₄) | 3:1 | [2] |

Synthesis of Dibutyltin Dichloride

Dibutyltin dichloride is a precursor to a wide range of dibutyltin compounds used as catalysts and PVC stabilizers.

Experimental Protocol: Synthesis of Dibutyltin Dichloride

This protocol is based on the Kocheshkov redistribution reaction.[3]

-

Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere, this compound and a catalytic amount of a Lewis acid (e.g., aluminum trichloride) are added.

-

Reagent Addition: Tin(IV) chloride is added slowly to the mixture. The temperature is carefully controlled, often below 80°C during the initial addition.

-

Reaction Conditions: Following the addition, the reaction mixture is heated to a higher temperature (e.g., 65°C for 1 hour, then raised to 136°C for 3 hours) to drive the reaction to completion.[4]

-

Workup: After cooling to room temperature, the reaction is quenched, for example, by the addition of a dilute hydrochloric acid solution.

-

Purification: The resulting dibutyltin dichloride can be purified by filtration and recrystallization or distillation.

Quantitative Data: Synthesis of Dibutyltin Dichloride

| Parameter | Value | Reference |

| Catalyst | Aluminum trichloride | [3][5] |

| Reaction Temperature | < 80°C (addition), then 65-136°C | [4] |

The Stille Coupling: A Gateway to Complex Molecules

While this compound is not a direct participant in the Stille coupling, its derivative, tributyltin chloride, is the starting point for synthesizing the requisite organostannane coupling partners. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate.[6]

Experimental Workflow for a Stille Coupling Reaction

Caption: General workflow for a Stille coupling reaction.

Experimental Protocol: Synthesis of Vinyltributyltin and Subsequent Stille Coupling

This protocol is a composite of typical procedures for organostannane synthesis and Stille coupling.

Part A: Synthesis of Vinyltributyltin [7]

-

Grignard Formation: Prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction with Tributyltin Chloride: Add a solution of tributyltin chloride in THF dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0°C).

-

Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry, and concentrate.

-

Purification: Purify the crude product by vacuum distillation to obtain vinyltributyltin.

Part B: Stille Coupling of Vinyltributyltin with an Aryl Bromide

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand if necessary, and a suitable solvent (e.g., DMF or toluene).

-

Reagent Addition: Add vinyltributyltin to the reaction mixture. Additives such as copper(I) iodide or lithium chloride may be included to enhance the reaction rate.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction mixture and quench. The workup often involves treatment with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Purification: The crude product is then purified by column chromatography.

Quantitative Data: Representative Stille Coupling Reaction

| Parameter | Value | Reference |

| Catalyst | Pd(dppf)Cl₂·DCM (0.1 eq) | |

| Additive | CuI (0.1 eq), LiCl (5.3 eq) | |

| Solvent | DMF | |

| Temperature | 40°C | |

| Yield | 87% |

Enhancing Polymer Durability: PVC Stabilization

Derivatives of this compound, particularly dibutyltin compounds, are widely used as heat stabilizers for polyvinyl chloride (PVC).[8] During thermal processing, PVC can undergo dehydrochlorination, leading to discoloration and degradation of its mechanical properties. Organotin stabilizers function by scavenging the liberated hydrogen chloride (HCl) and replacing labile chlorine atoms on the polymer backbone, thereby preventing the formation of conjugated polyene sequences that cause coloration.[6]

Mechanism of PVC Stabilization by Dibutyltin Compounds

Caption: Mechanism of PVC stabilization by dibutyltin compounds.

Experimental Protocol: Evaluation of PVC Thermal Stability

This protocol outlines a general method for assessing the effectiveness of a dibutyltin stabilizer using thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy.

-

Sample Preparation: Prepare PVC films with and without the dibutyltin stabilizer (typically at a concentration of 0.5-2.0% by weight) by solvent casting or melt pressing.

-

Thermal Aging: Subject the prepared films to thermal aging in an oven at a specific temperature (e.g., 180°C) for various time intervals.

-

Thermogravimetric Analysis (TGA): Analyze the thermal stability of the samples by TGA. Heat the samples under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate. The onset temperature of decomposition and the percentage of mass loss at different temperatures provide quantitative measures of thermal stability.

-

FTIR Spectroscopy: Record the FTIR spectra of the films before and after thermal aging. The formation of carbonyl (C=O) and polyene (C=C) absorption bands indicates the extent of degradation.

Quantitative Data: Performance of an Organotin Stabilizer in PVC

| Analytical Technique | Parameter | Unstabilized PVC | PVC with Organotin Stabilizer | Reference |

| TGA | Mass remaining at 225°C | 88% | 97% | [1] |

| HCl Evolution | Onset time at 160°C | 2.5 hours | 14.3 hours | [4] |

Biocidal and Fungicidal Applications

Tributyltin derivatives, originating from this compound, have historically been used as potent biocides and fungicides.[9] Their primary application was in marine antifouling paints to prevent the growth of organisms on ship hulls.[10] They have also been used as wood preservatives and in agriculture. Due to environmental concerns regarding their toxicity to non-target organisms, their use is now heavily restricted in many regions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a tributyltin compound against bacteria or fungi.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable growth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the tributyltin compound in the growth medium in a microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time) for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data: Biocidal and Fungicidal Activity of Tributyltin Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Tributyltin acetate (B1210297) | Aspergillus niger | 5.0 | [3] |

| Tributyltin acetate | Penicillium citrinum | 5.0 | [3] |

| Tributyltin derivative of Salicylic Acid | Staphylococcus aureus | 1.56 x 10⁻⁵ M | [7] |

| Tributyltin derivative of Salicylic Acid | Escherichia coli | 3.12 x 10⁻⁵ M | [7] |

| Tributyltin derivative of Salicylic Acid | Aspergillus niger | 1.56 x 10⁻⁵ M | [7] |

| Tributyltin derivative of Salicylic Acid | Candida albicans | 3.12 x 10⁻⁵ M | [7] |

Conclusion

This compound stands as a pivotal, albeit often unseen, reagent in the landscape of organic chemistry. Its significance lies in its efficient conversion to highly versatile tributyltin and dibutyltin derivatives. These compounds are instrumental in the construction of complex molecules via the Stille coupling, in enhancing the durability of widely used polymers like PVC, and historically, in biocidal applications. A thorough understanding of the protocols and quantitative aspects of its derivative chemistry, as outlined in this guide, is essential for researchers aiming to leverage the full potential of organotin chemistry in their synthetic and materials science endeavors. Due to the toxicity of organotin compounds, appropriate safety precautions and handling procedures must be strictly followed.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity of n-tributyltin acetate against some common yam rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]

- 10. Tributyltin - Wikipedia [en.wikipedia.org]

A Technical Guide to Tetrabutyltin as a Precursor for Organotin Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutyltin, with the chemical formula Sn(C₄H₉)₄, is a foundational organotin compound.[1][2] It serves as a crucial starting material for the synthesis of various other organotin compounds, which have widespread applications as PVC stabilizers, biocides, fungicides, and catalysts.[1][3] This technical guide details the primary synthetic pathways from this compound to commercially significant derivatives, focusing on the underlying chemistry, experimental protocols, and quantitative data. The core of these transformations lies in the Kocheshkov redistribution reaction.[2][4][5][6]

The Kocheshkov Redistribution Reaction

The primary method for converting this compound into other organotin compounds is the Kocheshkov redistribution reaction.[5][6] This reaction involves the exchange of organic (butyl) groups and halide groups between this compound and a tin halide, most commonly tin(IV) chloride (SnCl₄).[1][2][4] The stoichiometry of the reactants is precisely controlled to favor the formation of the desired product, which is typically tributyltin chloride or dibutyltin (B87310) dichloride.[4][6] Lewis acids may be used to catalyze the reaction.[4][5]

Caption: Logical flow of the Kocheshkov redistribution reaction.

Synthesis of Tributyltin Chloride ((C₄H₉)₃SnCl)

Tributyltin chloride (TBTC) is a key intermediate used to synthesize other organotin reagents, such as tributyltin hydride.[7] It is prepared through the redistribution reaction of this compound and tin(IV) chloride.[7][8]

The overall reaction is: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl [7][8]

A more direct 1:1 molar ratio is also described for practical synthesis: (C₄H₉)₄Sn + SnCl₄ → Mixture including Bu₃SnCl [9]

Caption: Synthesis pathway for Tributyltin Chloride.

Quantitative Data for Tributyltin Chloride Synthesis

| Parameter | Value | Conditions / Notes | Source |

| Reactant Ratio | 1:1 (molar ratio of this compound to Tin Tetrachloride) | For a process designed to separate monobutyltin (B1198712) trichloride (B1173362). | [9] |

| Reactant Ratio | 3:1 (molar ratio of this compound to Tin Tetrachloride) | The classic stoichiometric equation for complete conversion. | [7][8] |

| Reaction Temp. | -10°C to 0°C | Controlled dropwise addition of SnCl₄. | [9] |

| Reaction Time | 0.5 hours | Post-addition holding time at controlled temperature. | [9] |

| Workup Temp. | 90°C to 110°C | For vacuum drying of the organic phase. | [9] |

| Final Purity | 99.59% | Product analysis showed minimal dichloride (0.34%) and trichloride (0.01%) impurities. | [9] |

Experimental Protocol for Tributyltin Chloride Synthesis

This protocol is adapted from patent literature, which describes a method for producing high-purity tributyltin chloride.[9]

-

Preparation: Calculate the required amount of tin tetrachloride based on the purity and mass of the available this compound to achieve a 1:1 molar ratio.

-

Reaction Setup: Add the this compound to a jacketed reaction vessel equipped with stirring and cooling capabilities.

-

Cooling: Begin stirring and circulate chilled water to cool the this compound to below 0°C.

-

Inert Atmosphere (Optional but Recommended): Evacuate the reactor to create a vacuum and then close the vacuum valve to ensure an inert atmosphere.

-

Reagent Addition: Slowly add the tin tetrachloride dropwise into the cooled this compound. Maintain the reaction temperature between -10°C and 0°C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the mixture and maintain the temperature for 30 minutes.

-

Workup - Washing: Transfer the reaction mixture to a washing vessel. Add pure water and stir. Allow the mixture to stand until two distinct layers form.

-

Workup - Separation: Separate and remove the lower aqueous layer, which contains monobutyltin trichloride.

-

Workup - Drying: Heat the remaining upper organic layer to between 90-110°C under vacuum to remove any residual water.

-

Product Isolation: Cool the dried material to obtain the final tributyltin chloride product. An example yielded a product of 99.59% purity.[9]

Synthesis of Dibutyltin Dichloride ((C₄H₉)₂SnCl₂)

Dibutyltin dichloride (DBTC) is a versatile intermediate used to produce other organotin stabilizers, catalysts, and PVC additives.[10][11] It is produced by the redistribution reaction of this compound with tin(IV) chloride, often catalyzed by substances like aluminum trichloride.[11]

The overall reaction is: (C₄H₉)₄Sn + SnCl₄ → 2 (C₄H₉)₂SnCl₂ [4]

Caption: Synthesis pathway for Dibutyltin Dichloride.

Quantitative Data for Dibutyltin Dichloride Synthesis

| Parameter | Value | Conditions / Notes | Source |

| Reactant Ratio | 1:1 (molar ratio of this compound to Tin Tetrachloride) | The standard stoichiometric ratio for this reaction. | [4] |

| Catalyst | Optional (e.g., Aluminum trichloride) | Used to facilitate the Kocheshkov redistribution. | [11] |

| Initial Temp. | < 80°C | During the dropwise addition of tin tetrachloride. | [12] |

| Holding Temp. 1 | 65°C | Held for 1 hour after addition is complete. | [12] |

| Holding Temp. 2 | 136°C | Held for 3 hours to drive the reaction to completion. | [12] |

| Workup | Addition of 10% HCl (aq) | Performed after cooling the reaction mixture to room temperature. | [12] |

Experimental Protocol for Dibutyltin Dichloride Synthesis

This protocol is based on a method described in a patent for the preparation of dibutyltin oxide, where dibutyltin dichloride is a key intermediate.[12]

-

Preparation: Charge a reactor with this compound and a suitable catalyst (e.g., aluminum chloride).

-

Inert Atmosphere: Purge the reactor with nitrogen three times to remove oxygen and moisture.

-

Reagent Addition: Begin stirring and slowly add tin(IV) chloride dropwise to the this compound. Control the rate of addition to ensure the internal temperature does not exceed 80°C.

-

First Heating Stage: Once the addition is complete, heat the mixture to 65°C and maintain this temperature for 1 hour.

-

Second Heating Stage: Increase the temperature to 136°C and hold for 3 hours to complete the reaction.

-

Cooling: Cool the reaction mixture to room temperature.

-

Workup: Add a 10% aqueous solution of hydrochloric acid to the mixture. The dibutyltin dichloride can then be isolated, for example, by filtration, before being used in subsequent synthetic steps.

General Experimental Workflow

The synthesis of organotin chlorides from this compound follows a generalizable workflow, which can be adapted based on the target molecule and scale. This process involves careful control of reaction conditions followed by a purification sequence to isolate the desired product.

Caption: A generalized experimental workflow for organotin synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 8. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 9. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]

- 11. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]

- 12. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Environmental Fate and Toxicity of Tetrabutyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutyltin (TTBT), an organotin compound, has been utilized as a precursor in the synthesis of other organotin compounds, which have seen wide application as biocides in antifouling paints, wood preservatives, and as stabilizers in PVC plastics. While this compound itself is less toxic than its degradation products, its environmental significance lies in its role as a source of highly toxic tributyltin (TBT) and dibutyltin (B87310) (DBT). This technical guide provides a comprehensive overview of the environmental fate and toxicity of this compound, with a necessary and significant focus on its principal degradation product, tributyltin, which is the primary driver of its ecological impact.

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical toxicological pathways associated with these compounds to support research, risk assessment, and the development of safer alternatives.

Environmental Fate of this compound and its Degradation Products

The environmental persistence and distribution of this compound are intrinsically linked to its degradation into more mobile and toxic butyltin species.

Degradation Pathways

This compound is relatively stable but undergoes sequential debutylation in the environment, primarily through biological and photolytic processes, to form tributyltin (TBT), dibutyltin (DBT), monobutyltin (B1198712) (MBT), and ultimately inorganic tin.

Figure 1: Degradation pathway of this compound.

Environmental Persistence and Partitioning

The persistence and partitioning behavior of butyltins are critical to their environmental impact. TBT, in particular, exhibits a strong affinity for sediment and suspended particulate matter, leading to its accumulation in these compartments.

Table 1: Environmental Fate Parameters for Butyltins

| Parameter | Compound | Value | Environmental Compartment | Conditions | Reference(s) |

| Atmospheric Half-life | This compound | ~7 hours | Atmosphere | Vapor-phase reaction with hydroxyl radicals | [1] |

| Half-life in Water | Tributyltin | Days to weeks | Marine Water | Dependent on temperature, pH, turbidity, and light | [2][3] |

| Half-life in Sediment | Tributyltin | Several years | Marine Sediment | - | [2][3] |

| Log Kow | Tributyltin | 3.19 - 3.84 | Distilled Water | - | [3] |

| Log Kow | Tributyltin | 3.54 | Seawater | - | [3] |

| Sediment-Water Partitioning Coefficient (Koc) | Tributyltin | 300 - 150,000 L/kg | Sediment | Highly variable depending on TOC, pH, and salinity | [4] |

Ecotoxicity of this compound and its Degradation Products

The toxicity of organotin compounds increases with the number of alkyl substitutions, peaking at three. Consequently, tributyltin is the most toxic of the butyltin compounds to aquatic organisms.

Acute Toxicity

Table 2: Acute Toxicity of Tributyltin to Aquatic Organisms

| Species | Endpoint (LC50/EC50) | Concentration (µg/L) | Exposure Duration | Reference(s) |

| Fish | ||||

| Sparus aurata (Gilthead seabream) | LC50 | 28.3 | 24 hours | [5] |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 1.3 | 96 hours | [6] |

| Cyprinus carpio (Common carp) | LC50 | 75 | 96 hours | [7] |

| Invertebrates | ||||

| Daphnia magna (Water flea) | LC50 | 0.95 | 48 hours | [6] |

| Acartia tonsa (Copepod) | LC50 | 2.2 | 48 hours | [8] |

| Algae | ||||

| Scenedesmus quadricauda | EC50 (Growth inhibition) | >1000 | 12 days | [9] |

| Ankistrodesmus falcatus | EC50 | 5 | 72 hours | [6] |

Chronic Toxicity

Table 3: Chronic Toxicity of Tributyltin to Aquatic Organisms

| Species | Endpoint (NOEC/LOEC/Chronic Value) | Concentration (µg/L) | Effect | Reference(s) |

| Fish | ||||

| Pimephales promelas (Fathead minnow) | NOEC | <0.08 | Reduced growth | [8] |

| Invertebrates | ||||

| Daphnia magna (Water flea) | Chronic Value | 0.1414 | Reproduction | [8] |

| Nucella lapillus (Dog whelk) | NOEC | 0.0074 | Imposex | [8] |

| Acartia tonsa (Copepod) | NOEC | 0.094 | Survival | [8] |

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate and toxicity of chemical substances.

Fish Acute Toxicity Test (OECD 203)